Lupinalbin A

Description

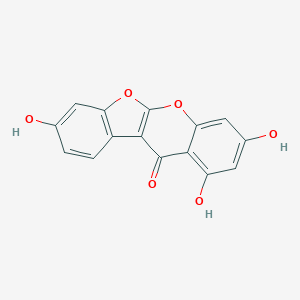

Structure

3D Structure

Properties

IUPAC Name |

1,3,8-trihydroxy-[1]benzofuro[2,3-b]chromen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O6/c16-6-1-2-8-10(4-6)20-15-12(8)14(19)13-9(18)3-7(17)5-11(13)21-15/h1-5,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBAWACESCACAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C2C(=O)C4=C(C=C(C=C4O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20243437 | |

| Record name | Lupinalbin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98094-87-2 | |

| Record name | Lupinalbin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98094-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupinalbin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098094872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupinalbin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthetic Pathway of Lupinalbin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupinalbin A, a coumaronochromone found in plants such as Lupinus albus, exhibits significant biological activities, including estrogenic and aryl hydrocarbon receptor agonistic effects. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide delineates the proposed biosynthetic pathway of Lupinalbin A, commencing from the general phenylpropanoid pathway and culminating in the formation of its characteristic benzofuro[2,3-b][1]benzopyran-11-one core. The pathway involves key isoflavonoid intermediates and a critical oxidative cyclization step, likely catalyzed by a cytochrome P450 monooxygenase. This document provides a comprehensive overview of the precursor molecules, enzymatic transformations, and relevant experimental insights.

Introduction

Lupinalbin A is a specialized metabolite belonging to the coumaronochromone class of flavonoids. Its structural complexity and noteworthy biological activities have spurred interest in its biosynthesis. The proposed pathway is an extension of the well-characterized isoflavonoid biosynthetic pathway, with the isoflavone genistein serving as a key intermediate. The subsequent modifications, particularly the formation of the benzofuran ring system, are characteristic of this unique class of natural products.

The Biosynthetic Pathway of Lupinalbin A

The biosynthesis of Lupinalbin A can be conceptually divided into three main stages:

-

Stage 1: General Phenylpropanoid and Flavonoid Pathway to Naringenin. This is a well-established pathway in higher plants, starting from the amino acid L-phenylalanine.

-

Stage 2: Isoflavonoid Branch to Genistein. This branch leads to the formation of the isoflavone backbone.

-

Stage 3: Tailoring Steps to Lupinalbin A. These final steps involve hydroxylation and a crucial oxidative cyclization to form the coumaronochromone core.

A diagrammatic overview of the entire proposed pathway is presented below.

Stage 1: From L-Phenylalanine to Naringenin

This initial stage is fundamental to the biosynthesis of a vast array of flavonoids.

| Step | Precursor | Product | Enzyme | Enzyme Class |

| 1 | L-Phenylalanine | Cinnamic acid | Phenylalanine ammonia-lyase (PAL) | Lyase |

| 2 | Cinnamic acid | p-Coumaric acid | Cinnamate 4-hydroxylase (C4H) | Cytochrome P450 Monooxygenase |

| 3 | p-Coumaric acid | p-Coumaroyl-CoA | 4-Coumarate:CoA ligase (4CL) | Ligase |

| 4 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin chalcone | Chalcone synthase (CHS) | Polyketide Synthase |

| 5 | Naringenin chalcone | Naringenin | Chalcone isomerase (CHI) | Isomerase |

Experimental Protocols:

-

Enzyme Assays for PAL, C4H, 4CL, CHS, and CHI: Detailed protocols for assaying these enzymes are well-established and typically involve incubating the respective substrate with a crude or purified enzyme preparation and analyzing the product formation via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For instance, PAL activity can be monitored by the spectrophotometric measurement of cinnamic acid formation at 290 nm.

Stage 2: The Isoflavonoid Branch to Genistein

The formation of the isoflavone scaffold is a key branch point from the general flavonoid pathway.

| Step | Precursor | Product | Enzyme | Enzyme Class |

| 6 | Naringenin | 2,5,7,4'-Tetrahydroxyisoflavanone | Isoflavone synthase (IFS) | Cytochrome P450 (CYP93C) |

| 7 | 2,5,7,4'-Tetrahydroxyisoflavanone | Genistein | 2-Hydroxyisoflavanone dehydratase (HID) | Dehydratase |

Experimental Protocols:

-

IFS Enzyme Assay: Microsomal preparations from plants or heterologous expression systems (e.g., yeast) are incubated with the flavanone substrate (naringenin), NADPH, and oxygen. The formation of the 2-hydroxyisoflavanone intermediate and its subsequent dehydration product (genistein) is monitored by HPLC or LC-MS.

Stage 3: Tailoring Steps to Lupinalbin A

The final steps involve specific modifications to the genistein backbone.

| Step | Precursor | Product | Enzyme | Enzyme Class |

| 8 | Genistein | 2'-Hydroxygenistein | Isoflavone 2'-hydroxylase (I2'H) | Cytochrome P450 (CYP81E) |

| 9 | 2'-Hydroxygenistein | Lupinalbin A | Coumaronochromone Synthase (putative) | Cytochrome P450 Monooxygenase |

Experimental Protocols:

-

I2'H Enzyme Assay: Similar to the IFS assay, this involves incubating genistein with microsomes containing the I2'H enzyme and cofactors. The product, 2'-hydroxygenistein, is identified and quantified using chromatographic techniques.

-

Identification of Coumaronochromone Synthase: A candidate gene approach can be employed. Genes encoding cytochrome P450 enzymes that are co-expressed with other genes in the Lupinalbin A pathway would be prime candidates. These candidate genes can be heterologously expressed, and the resulting enzymes tested for their ability to convert 2'-hydroxygenistein to Lupinalbin A.

Key Enzymes and Their Mechanisms

Isoflavone Synthase (IFS)

IFS is a key enzyme that diverts the metabolic flow from flavanones to isoflavonoids. It is a cytochrome P450 enzyme (CYP93C family) that catalyzes a complex reaction involving a 1,2-aryl migration of the B-ring from C2 to C3 of the flavanone core.

Isoflavone 2'-Hydroxylase (I2'H)

I2'H is another critical cytochrome P450 enzyme (CYP81E family) responsible for the introduction of a hydroxyl group at the 2' position of the isoflavone B-ring. This hydroxylation is a prerequisite for the subsequent cyclization to form the coumaronochromone structure.

The Putative Coumaronochromone Synthase

The final step, the oxidative cyclization of 2'-hydroxygenistein to form Lupinalbin A, is proposed to be catalyzed by a specialized cytochrome P450 monooxygenase. This enzyme likely facilitates an intramolecular C-O bond formation between the 2'-hydroxyl group and the C3 of the chromone ring, leading to the formation of the benzofuran ring. While a specific enzyme has not yet been characterized, enzymes involved in pterocarpan biosynthesis, which also catalyze ring closures, provide a model for this type of reaction.

Experimental Workflow for Pathway Elucidation

The elucidation of the Lupinalbin A biosynthetic pathway would follow a logical experimental workflow.

Conclusion

The proposed biosynthetic pathway of Lupinalbin A provides a roadmap for future research in the fields of plant biochemistry, metabolic engineering, and drug discovery. While the initial steps of the pathway are well-understood, the final oxidative cyclization reaction presents an exciting opportunity for the discovery of a novel biocatalyst. The detailed characterization of the "Coumaronochromone Synthase" will be a significant advancement in our understanding of flavonoid biosynthesis and will provide a valuable tool for the sustainable production of Lupinalbin A and related bioactive compounds. Further research, guided by the experimental workflows outlined in this document, will be instrumental in fully elucidating and harnessing this fascinating biosynthetic pathway.

References

The Biological Versatility of Lupinalbin A: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupinalbin A, a pterocarpan derivative isolated from the tubers of Apios americana, has emerged as a promising natural compound with a spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological effects of Lupinalbin A, with a focus on its anti-inflammatory and anti-diabetic properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Quantitative Biological Activity of Lupinalbin A

The biological efficacy of Lupinalbin A has been quantified in several key assays. The following tables summarize the significant findings, providing a clear comparison of its activity.

Anti-inflammatory Activity

| Parameter | Cell Line | Treatment | Concentration of Lupinalbin A | Result | Reference |

| NO Production Inhibition | RAW264.7 | LPS (1 µg/mL) | 25 µM | 18.7% inhibition | [1] |

| 50 µM | 36.7% inhibition | [1] | |||

| 100 µM | 64.2% inhibition | [1] | |||

| Pro-inflammatory Cytokine Inhibition | |||||

| IL-6 | RAW264.7 | LPS (1 µg/mL) | 100 µM | 90.2% reduction | [1] |

| TNF-α | RAW264.7 | LPS (1 µg/mL) | 100 µM | 79.8% reduction | [1] |

| MCP-1 | RAW264.7 | LPS (1 µg/mL) | 100 µM | 49.3% reduction | [1] |

Anti-diabetic Activity

| Parameter | Enzyme | IC50 Value (µM) | Inhibition Constant (Ki) (µM) | Mode of Inhibition | Reference |

| Lupinalbin A | Dipeptidyl peptidase 4 (DPP4) | 45.2 ± 0.8 | 35.1 ± 2.0 | Competitive | [2][3] |

| α-glucosidase | 53.4 ± 1.2 | 45.0 | Non-competitive | [2][3] | |

| Positive Control | |||||

| Sitagliptin | DPP4 | 70.7 ± 4.3 nM | - | - | [3] |

| Acarbose | α-glucosidase | 240.5 ± 2.1 | - | - | [3] |

Experimental Protocols

Isolation of Lupinalbin A from Apios americana

A generalized protocol for the isolation of Lupinalbin A from the tubers of Apios americana involves solvent extraction followed by a series of chromatographic separations.

1. Extraction:

-

Dried and powdered tubers of Apios americana are extracted with a polar solvent such as methanol or ethanol at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

3. Chromatographic Purification:

-

The biologically active fraction (typically the ethyl acetate fraction for isoflavonoids) is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled and further purified using Sephadex LH-20 column chromatography, eluting with methanol.

-

Final purification is often achieved using reversed-phase column chromatography (ODS-A) with a methanol-water gradient to yield pure Lupinalbin A.

Experimental Workflow for Isolation of Lupinalbin A

Caption: Workflow for the isolation of Lupinalbin A.

Anti-inflammatory Activity Assays

Cell Culture:

-

RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay):

-

Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of Lupinalbin A for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test):

-

Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with various concentrations of Lupinalbin A for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes.

-

Measure the absorbance at 540 nm.

Cytokine Measurement (ELISA):

-

Seed RAW264.7 cells in a 6-well plate and incubate for 24 hours.

-

Pre-treat cells with Lupinalbin A for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentrations of IL-6, TNF-α, and MCP-1 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Anti-diabetic Activity Assays

Dipeptidyl Peptidase 4 (DPP4) Inhibition Assay:

-

Prepare a reaction mixture containing DPP4 enzyme, buffer, and various concentrations of Lupinalbin A or a positive control (e.g., Sitagliptin).

-

Initiate the reaction by adding the substrate (e.g., Gly-Pro-AMC).

-

Monitor the fluorescence generated from the cleavage of the substrate at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over time using a fluorescence plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

For kinetic analysis, vary the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots to determine the mode of inhibition and the inhibition constant (Ki).

α-Glucosidase Inhibition Assay:

-

Prepare a reaction mixture containing α-glucosidase enzyme, buffer, and various concentrations of Lupinalbin A or a positive control (e.g., Acarbose).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Stop the reaction after a specific time by adding a stop solution (e.g., sodium carbonate).

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

For kinetic analysis, vary the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots to determine the mode of inhibition and the inhibition constant (Ki).

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

Lupinalbin A exerts its anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway in macrophages stimulated by LPS. Specifically, it has been shown to interfere with the TRIF-dependent pathway, leading to a reduction in the production of pro-inflammatory mediators.[1]

The key steps in this pathway and the intervention by Lupinalbin A are as follows:

-

LPS binds to TLR4 on the macrophage surface.

-

This activates the TRIF-dependent signaling cascade.

-

The TRIF pathway leads to the phosphorylation and activation of interferon regulatory factor 3 (IRF3).

-

Activated IRF3 translocates to the nucleus and induces the transcription of interferon-beta (IFN-β).

-

Secreted IFN-β then acts in an autocrine or paracrine manner by binding to the IFN-α/β receptor (IFNAR).

-

IFNAR activation triggers the JAK/STAT signaling pathway, leading to the phosphorylation of STAT1.

-

Phosphorylated STAT1 (p-STAT1) translocates to the nucleus and upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines.

Lupinalbin A has been demonstrated to decrease the production of IFN-β and reduce the levels of STAT1 protein, thereby attenuating the downstream inflammatory response.[1]

Anti-inflammatory Signaling Pathway of Lupinalbin A

Caption: Lupinalbin A's inhibition of the inflammatory pathway.

Anti-diabetic Mechanism of Action

Lupinalbin A demonstrates a dual-modal action in its anti-diabetic activity by inhibiting two key enzymes involved in glucose metabolism: DPP4 and α-glucosidase.

DPP4 Inhibition (Competitive):

-

DPP4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).

-

By competitively inhibiting DPP4, Lupinalbin A prevents the breakdown of incretins.

-

This leads to prolonged incretin activity, resulting in enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately lowering blood glucose levels.

-

Molecular docking studies suggest that Lupinalbin A binds to the active site of DPP4.[2]

α-Glucosidase Inhibition (Non-competitive):

-

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides.

-

Lupinalbin A non-competitively inhibits α-glucosidase, meaning it binds to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

-

This slows down carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.

Enzyme Inhibition Mechanisms of Lupinalbin A

Caption: Competitive vs. non-competitive enzyme inhibition by Lupinalbin A.

Conclusion

Lupinalbin A, isolated from Apios americana, exhibits significant anti-inflammatory and anti-diabetic properties, supported by robust in vitro data. Its mechanisms of action involve the modulation of key signaling pathways and the inhibition of critical enzymes in inflammatory and metabolic processes. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. Future studies should focus on in vivo efficacy, safety profiling, and structure-activity relationship analyses to optimize its therapeutic applications.

References

- 1. Anti-Inflammatory Effect of Lupinalbin A Isolated from Apios americana on Lipopolysaccharide-Treated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-diabetic effect of the lupinalbin A compound isolated from Apios americana: In vitro analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-diabetic effect of the lupinalbin A compound isolated from Apios americana: In vitro analysis and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Elucidation and Characterization of Lupinalbin A

This document provides a comprehensive overview of the structural elucidation, characterization, and biological activities of Lupinalbin A, a naturally occurring coumaronochromone. It is intended to serve as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Lupinalbin A is a phenolic compound classified as a coumaronochromone, a rare subclass of isoflavonoids. It was first isolated from the roots of the white lupin (Lupinus albus). Since its discovery, Lupinalbin A has been identified in other plant species, including Eriosema laurentii, Flemingia philippinensis, and Apios americana. The compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, which include anti-inflammatory, anti-diabetic, antibacterial, and hormonal effects. Its unique chemical scaffold and promising pharmacological profile make it a compelling candidate for further investigation in drug discovery programs.

Table 1: General Properties of Lupinalbin A

| Property | Value | Reference |

| IUPAC Name | 1,3,8-trihydroxy-11H-benzofuro[2,3-b]chromen-11-one | |

| Synonyms | Boeravinone L, 5,7,4'-Trihydroxycoumaronochromone | |

| CAS Number | 98094-87-2 | |

| Molecular Formula | C₁₅H₈O₆ | |

| Molecular Weight | 284.22 g/mol | |

| Appearance | Powder |

Isolation and Purification

Lupinalbin A is typically isolated from plant material through a series of chromatographic techniques. The general workflow involves extraction from the source material followed by multi-step purification.

Experimental Protocol: Isolation from Eriosema laurentii

-

Extraction: The air-dried and pulverized aerial parts of the plant are extracted with methanol at room temperature.

-

Fractionation: The crude methanol extract is subjected to column chromatography on Sephadex LH-20, eluting with 80% methanol to yield several fractions.

-

Purification: Fractions containing Lupinalbin A, identified by thin-layer chromatography (TLC), are further purified. This often involves another round of Sephadex LH-20 column chromatography with a different solvent system (e.g., 70% methanol).

-

Crystallization: The purified fraction is concentrated, and Lupinalbin A is obtained by crystallization from a suitable solvent like acetone or an acetone/ethyl acetate mixture.

Figure 1: General workflow for the isolation and purification of Lupinalbin A.

Structural Elucidation

The chemical structure of Lupinalbin A was determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight and fragmentation pattern of Lupinalbin A.

-

Experimental Protocol: Mass spectra were acquired on a Bruker Daltonics esquire 3000plus ion trap mass spectrometer with an orthogonal ESI source. The eluent flow was split 1:4 before the ESI source, which was operated with a capillary voltage of ±3.7 kV, a nebulizer pressure of 26 psi (N₂), a dry gas flow of 9 L/min (N₂), and a dry temperature of 340°C. MSⁿ spectra were obtained in an automated data-dependent acquisition mode.

Table 2: Mass Spectrometry Data for Lupinalbin A

| Ion Mode | Parent Ion (m/z) | MS² Fragments (m/z) | MS³ Fragments (m/z) from 254.9 |

| Positive (+ESIMS) | 285.0 [M+H]⁺ | 256.9, 228.9, 212.9, 185.0, 173.0 | - |

| Negative (-ESIMS) | 282.9 [M-H]⁻ | 265.8, 264.8, 254.9, 238.9, 236.9, 226.9, 214.9, 210.9, 172.9 | 236.8, 226.9, 210.9, 182.9 |

The high-resolution mass spectrometry data confirmed the molecular formula as C₁₅H₈O₆.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provided detailed information about the proton and carbon environments, respectively, allowing for the complete assignment of the chemical structure.

-

Experimental Protocol: NMR data were recorded at 298.2 K on a Bruker Avance DRX 600 instrument operating at 600.13 MHz for ¹H and 150.91 MHz for ¹³C. The solvent used was deuterated methanol (CD₃OD).

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Lupinalbin A (in CD₃OD)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 158.1 | - |

| 3 | 96.6 | 6.30 (d, J=2.2) |

| 4 | 159.2 | - |

| 4a | 99.4 | - |

| 5 | 154.9 | - |

| 6 | 100.1 | 6.47 (d, J=2.2) |

| 6a | 119.5 | - |

| 7 | 111.4 | - |

| 8 | 157.0 | - |

| 9 | 103.4 | 6.88 (d, J=2.3) |

| 10 | 123.0 | 7.37 (dd, J=8.6, 2.3) |

| 11 | 146.7 | 6.94 (d, J=8.6) |

| 11a | 117.8 | - |

| 12 | 175.7 | - |

| 12a | 107.0 | - |

The combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC) allowed for the unambiguous assignment of all proton and carbon signals, confirming the coumaronochromone skeleton and the positions of the hydroxyl groups.

Biological Activities and Mechanisms of Action

Lupinalbin A exhibits a range of biological activities, positioning it as a molecule of significant therapeutic interest.

Anti-inflammatory Activity

Lupinalbin A has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells. It significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). Furthermore, it reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

The mechanism of this anti-inflammatory action involves the inhibition of the TRIF-dependent signaling pathway. Specifically, Lupinalbin A suppresses the production of interferon-beta (IFN-β), which in turn blocks the activation of the STAT1 (Signal Transducer and Activator of Transcription 1) protein. This disruption of the IFN-β/STAT1 axis is a key component of its anti-inflammatory effects.

Figure 2: Proposed anti-inflammatory mechanism of Lupinalbin A.

Table 4: Anti-inflammatory Activity of Lupinalbin A

| Parameter | IC₅₀ Value | Cell Line |

| IFN-β Production Inhibition | 47.53 µM | RAW264.7 |

Anti-diabetic Activity

Lupinalbin A has been identified as an inhibitor of two key enzymes involved in glucose metabolism: dipeptidyl peptidase 4 (DPP4) and α-glucosidase. Inhibition of these enzymes is an established therapeutic strategy for managing type 2 diabetes mellitus.

-

Experimental Protocol (DPP4 Inhibition Assay): The inhibitory activity was measured using a DPP4 inhibitor screening kit. Lupinalbin A was incubated with human recombinant DPP4 and a fluorogenic substrate (H-Gly-Pro-AMC). The fluorescence was measured to determine the extent of inhibition.

-

Experimental Protocol (α-Glucosidase Inhibition Assay): The assay was performed using α-glucosidase from Saccharomyces cerevisiae. The enzyme was incubated with Lupinalbin A, and the reaction was initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance was measured to quantify the inhibition.

Table 5: Anti-diabetic Enzyme Inhibition by Lupinalbin A

| Enzyme | IC₅₀ Value | Kᵢ Value | Inhibition Type |

| DPP4 | 45.2 µM | 35.1 µM | Competitive |

| α-Glucosidase | 53.4 µM | 45.0 µM | Non-competitive |

Estrogenic and Aryl Hydrocarbon Receptor (AhR) Agonism

In a yeast two-hybrid assay, Lupinalbin A was found to be a potent agonist of the estrogen receptor α (ERα) and the aryl hydrocarbon receptor (AhR).

Table 6: Hormonal and Xenobiotic Receptor Activity of Lupinalbin A

| Receptor | Activity | EC₅₀ Value |

| Estrogen Receptor α (ERα) | Agonist | 21.4 nM |

| Aryl Hydrocarbon Receptor (AhR) | Agonist | - |

Total Synthesis

The total synthesis of Lupinalbin A has been successfully achieved, providing a route to produce the compound for further study and confirming its elucidated structure. The synthesis is a multi-step process that highlights key reactions in modern organic chemistry.

Figure 3: Key steps in the total synthesis of Lupinalbin A.

Synthetic Protocol Overview

-

Preparation of 2'-Hydroxygenistein: The synthesis begins with the construction of the isoflavone core, 2'-hydroxygenistein. This is typically achieved via a Suzuki-Miyaura cross-coupling reaction between a suitable 3-iodochromone and a boronic acid derivative.

-

Oxidative Cyclodehydrogenation: The key step in forming the coumaronochromone skeleton is the oxidative cyclodehydrogenation of 2'-hydroxygenistein. This reaction forges the furan ring, yielding Lupinalbin A.

Conclusion

Lupinalbin A is a natural product with a well-defined structure and a compelling profile of biological activities. The detailed spectroscopic and synthetic data provide a solid foundation for its characterization. Its ability to modulate key signaling pathways, such as the IFN-β/STAT1 axis, and to inhibit enzymes relevant to metabolic disease makes it a promising lead compound for the development of new therapeutic agents. This guide provides the essential technical data and protocols to support further research and development efforts focused on this unique isoflavonoid.

Preliminary Cytotoxicity Screening of Lupinalbin A: A Technical Guide

Disclaimer: As of late 2025, publicly available research has not extensively detailed the cytotoxic properties of Lupinalbin A against cancerous cell lines. The primary focus of existing studies has been on its anti-diabetic and estrogenic activities.[1][2][3] This technical guide, therefore, presents a standardized framework for the preliminary cytotoxicity screening of a novel compound like Lupinalbin A, utilizing hypothetical data for illustrative purposes. The experimental protocols and data herein are based on established methodologies in the field of cancer research and are intended to serve as a template for future investigations.

Introduction

Lupinalbin A is a naturally occurring isoflavonoid that has been isolated from various plant sources, including Apios americana and Eriosema laurentii.[1][2] While its therapeutic potential has been explored in the context of diabetes and hormonal activity, its effects on cancer cell proliferation and viability remain largely uncharacterized. This document outlines a comprehensive strategy for a preliminary in vitro cytotoxicity screening of Lupinalbin A, providing researchers, scientists, and drug development professionals with a robust methodological framework. The core objective of this preliminary screening is to ascertain the cytotoxic potential of Lupinalbin A against a panel of human cancer cell lines and to elucidate its primary mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data (Hypothetical)

A crucial first step in evaluating a new compound is to determine its half-maximal inhibitory concentration (IC50) across various cancer cell lines. This provides a quantitative measure of its potency. The following table summarizes hypothetical IC50 values for Lupinalbin A following a 48-hour treatment period.

Table 1: Hypothetical IC50 Values of Lupinalbin A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 42.1 |

| A549 | Lung Carcinoma | 33.8 |

| HeLa | Cervical Adenocarcinoma | 51.2 |

| HT-29 | Colorectal Adenocarcinoma | 65.7 |

| PC-3 | Prostate Adenocarcinoma | 78.4 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific inquiry. The following sections provide in-depth methodologies for the key experiments that would be conducted in a preliminary cytotoxicity screening of Lupinalbin A.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, MDA-MB-231, A549, HeLa, HT-29, and PC-3) are procured from the American Type Culture Collection (ATCC).

-

MCF-7 and MDA-MB-231 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

A549, HeLa, HT-29, and PC-3 cells are cultured in RPMI-1640 medium containing 10% FBS and 1% penicillin-streptomycin. All cell lines are incubated in a humidified atmosphere of 5% CO2 at 37°C. Cells are passaged upon reaching 80-90% confluency.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing increasing concentrations of Lupinalbin A (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

-

After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium is then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is employed to detect and quantify apoptosis.

-

Cells are seeded in 6-well plates and treated with Lupinalbin A at its hypothetical IC50 concentration for 48 hours.

-

Following treatment, both floating and adherent cells are collected and washed with cold PBS.

-

The cells are then resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Table 2: Hypothetical Apoptosis Induction by Lupinalbin A in MCF-7 Cells (48h Treatment)

| Treatment | Quadrant | Percentage of Cells |

| Control (DMSO) | Lower Left (Viable) | 95.2% |

| Lower Right (Early Apoptosis) | 2.1% | |

| Upper Right (Late Apoptosis) | 1.5% | |

| Upper Left (Necrosis) | 1.2% | |

| Lupinalbin A (25.5 µM) | Lower Left (Viable) | 55.8% |

| Lower Right (Early Apoptosis) | 28.4% | |

| Upper Right (Late Apoptosis) | 12.3% | |

| Upper Left (Necrosis) | 3.5% |

Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with PI staining is used to determine the distribution of cells in different phases of the cell cycle.

-

MCF-7 cells are treated with Lupinalbin A at its hypothetical IC50 concentration for 24 hours.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

The fixed cells are then washed and resuspended in PBS containing RNase A and PI.

-

After a 30-minute incubation in the dark, the DNA content of the cells is analyzed by flow cytometry.

Table 3: Hypothetical Cell Cycle Distribution of MCF-7 Cells Treated with Lupinalbin A (24h Treatment)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 62.5% | 25.1% | 12.4% |

| Lupinalbin A (25.5 µM) | 78.3% | 10.2% | 11.5% |

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental workflows and biological pathways are crucial for clear communication of complex processes.

Caption: Experimental workflow for the preliminary cytotoxicity screening of Lupinalbin A.

Based on the hypothetical data suggesting G1 cell cycle arrest, a potential mechanism of action for Lupinalbin A could involve the modulation of key cell cycle regulatory proteins.

Caption: Hypothetical signaling pathway for Lupinalbin A-induced G1 cell cycle arrest.

The induction of apoptosis is a hallmark of many effective chemotherapeutic agents. A plausible mechanism for Lupinalbin A-induced apoptosis could be through the intrinsic (mitochondrial) pathway.

Caption: Hypothetical intrinsic apoptosis pathway induced by Lupinalbin A.

Conclusion and Future Directions

This technical guide provides a foundational framework for the preliminary in vitro cytotoxicity screening of Lupinalbin A. The hypothetical data presented suggests that Lupinalbin A may possess anti-proliferative effects against various cancer cell lines, potentially through the induction of G1 cell cycle arrest and apoptosis. To validate these preliminary, hypothetical findings, further comprehensive studies are imperative. Future research should focus on confirming the cytotoxic effects of Lupinalbin A in a broader panel of cancer cell lines, elucidating the definitive molecular mechanisms through Western blot analysis of key cell cycle and apoptotic proteins, and ultimately, progressing to in vivo studies using animal models to assess its therapeutic efficacy and safety profile. The methodologies and conceptual frameworks provided herein offer a clear roadmap for these future investigations into the potential of Lupinalbin A as a novel anti-cancer agent.

References

- 1. Anti-diabetic effect of the lupinalbin A compound isolated from Apios americana: In vitro analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lupinalbin A as the most potent estrogen receptor α- and aryl hydrocarbon receptor agonist in Eriosema laurentii de Wild. (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-diabetic effect of the lupinalbin A compound isolated from Apios americana: In vitro analysis and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

Lupinalbin A: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupinalbin A, a prenylated isoflavonoid, has garnered significant interest within the scientific community for its diverse biological activities, including its role as an agonist for the estrogen receptor α (ERα) and the aryl hydrocarbon receptor (AhR), as well as its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current knowledge on the solubility of Lupinalbin A in dimethyl sulfoxide (DMSO) and other common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document presents qualitative solubility information and furnishes a detailed experimental protocol for the systematic determination of its solubility. Furthermore, this guide elucidates the key signaling pathways modulated by Lupinalbin A, offering visual representations to aid in the understanding of its mechanism of action.

Physicochemical Properties of Lupinalbin A

| Property | Value | Source |

| Molecular Formula | C₁₅H₈O₆ | PubChem |

| Molecular Weight | 284.22 g/mol | PubChem |

| CAS Number | 98094-87-2 | PubChem |

| Appearance | Powder | CymitQuimica[1] |

Solubility of Lupinalbin A

Qualitative Solubility Data

The following table summarizes the known and predicted solubility of Lupinalbin A in various organic solvents. It is important to note that this information is largely qualitative and empirical determination is recommended for specific applications.

| Solvent | Solubility | Source / Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble | ChemFaces[2] |

| Chloroform | Soluble | ChemFaces[2] |

| Dichloromethane | Soluble | ChemFaces[2] |

| Ethyl Acetate | Soluble | ChemFaces[2] |

| Acetone | Soluble | ChemFaces[2] |

| Methanol | Likely Soluble | General flavonoid solubility |

| Ethanol | Likely Soluble | General flavonoid solubility |

| Acetonitrile | Likely Soluble | General flavonoid solubility |

| Water | Sparingly Soluble / Insoluble | General flavonoid characteristics |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following protocol, adapted from studies on other flavonoids, can be employed.[3]

Objective: To determine the equilibrium solubility of Lupinalbin A in a specific organic solvent at a given temperature.

Materials:

-

Lupinalbin A (solid)

-

Selected organic solvent(s) (e.g., DMSO, ethanol, acetonitrile)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Lupinalbin A to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Withdraw an aliquot of the supernatant using a pipette.

-

Immediately centrifuge the aliquot at high speed (e.g., 10,000 x g) for a few minutes to pellet any remaining suspended solid.

-

Filter the resulting supernatant through a syringe filter to remove any fine particulates.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of Lupinalbin A of known concentrations in the same solvent.

-

Develop a suitable HPLC method for the separation and quantification of Lupinalbin A. This will involve selecting an appropriate column, mobile phase, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered sample from the saturated solution. The sample may require dilution to fall within the linear range of the calibration curve.

-

Determine the concentration of Lupinalbin A in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of Lupinalbin A in the solvent, taking into account any dilution factors. The solubility can be expressed in various units, such as mg/mL or mol/L.

-

Biological Activity and Signaling Pathways

Lupinalbin A has been shown to modulate several key signaling pathways, contributing to its biological effects.

Estrogen Receptor α and Aryl Hydrocarbon Receptor Agonism

Lupinalbin A acts as an agonist for both the Estrogen Receptor α (ERα) and the Aryl Hydrocarbon Receptor (AhR).[4] This dual agonism suggests its potential role in processes regulated by these nuclear receptors, including cellular proliferation, differentiation, and xenobiotic metabolism.

Anti-inflammatory Pathway

Lupinalbin A exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and blocking the activation of the IFN-β/STAT1 pathway.[2] This mechanism suggests its potential therapeutic use in inflammatory conditions.

Conclusion

While quantitative solubility data for Lupinalbin A remains a gap in the current literature, this guide provides a foundational understanding of its solubility characteristics and a practical framework for its empirical determination. The elucidation of its roles in major signaling pathways, such as ERα/AhR agonism and the inhibition of inflammatory responses, underscores its potential as a valuable compound for further research and drug development. The provided diagrams offer a clear visual summary of these complex biological processes, aiding in the conceptualization of future studies. It is recommended that researchers empirically determine the solubility of Lupinalbin A in their specific experimental systems to ensure accurate and reproducible results.

References

- 1. Lupinalbin A | CymitQuimica [cymitquimica.com]

- 2. Lupinalbin A | CAS:98094-87-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lupinalbin A as the most potent estrogen receptor α- and aryl hydrocarbon receptor agonist in Eriosema laurentii de Wild. (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Lupinalbin A from Eriosema laurentii

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eriosema laurentii De Wild (Leguminosae) is a plant utilized in traditional Cameroonian medicine for addressing infertility and gynecological issues.[1][2] Phytochemical analyses have led to the identification of several bioactive compounds, including the isoflavone Lupinalbin A.[1][3] This document provides a detailed protocol for the isolation of Lupinalbin A from the aerial parts of Eriosema laurentii, based on the activity-guided fractionation methodology described by Ateba et al. (2014). The protocol employs a series of chromatographic techniques to isolate Lupinalbin A.

Experimental Protocols

This section details the step-by-step methodology for the isolation of Lupinalbin A from the dried and pulverized aerial parts of Eriosema laurentii.

1. Plant Material and Extraction:

-

Plant Material: 2.5 kg of air-dried and pulverized aerial parts of Eriosema laurentii.[3]

-

Extraction Solvent: 95% Methanol (MeOH).

-

Procedure:

2. Fractionation of the Crude Extract:

The crude methanol extract is subjected to Vacuum Liquid Chromatography (VLC) for initial fractionation.

-

Stationary Phase: Silica gel.[3]

-

Column Dimensions: 5 cm x 50 cm.[3]

-

Elution: Successive elution with 2000 mL of each of the following solvents/solvent systems:

-

Petroleum ether

-

Petroleum ether-Chloroform (CHCl₃) (1:1, v/v)

-

Chloroform (CHCl₃)

-

Chloroform-Methanol (CHCl₃-MeOH) (1:1, v/v)

-

Methanol (MeOH)

-

Methanol-Water (MeOH-H₂O) (7:3, v/v)[3]

-

3. Isolation of Lupinalbin A:

Lupinalbin A is isolated from the Chloroform-isopropanol fraction obtained from a similar fractionation process in the source study, which will be referred to as the active fraction for this protocol.

-

Initial Column Chromatography:

-

Stationary Phase: Sephadex LH-20.[1]

-

Procedure:

-

-

Second Column Chromatography:

-

Stationary Phase: Sephadex LH-20.[1]

-

Procedure:

-

-

Crystallization:

Data Presentation

The following table summarizes the quantitative data from the isolation process.

| Stage | Starting Material | Mass | Yield |

| Extraction | Dried Aerial Parts of E. laurentii | 2.5 kg | - |

| Crude Methanol Extract | 130 g | 5.2% | |

| Fractionation | Active Fraction (Chloroform-isopropanol) | 17.7 g | - |

| Purification | Fraction F7 | 529 mg | - |

| Subfraction SF7 | 108 mg | - | |

| Final Product | Lupinalbin A | 21 mg |

Mandatory Visualization

Experimental Workflow for Lupinalbin A Isolation

Caption: Workflow for the isolation of Lupinalbin A.

References

- 1. Lupinalbin A as the most potent estrogen receptor α- and aryl hydrocarbon receptor agonist in Eriosema laurentii de Wild. (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lupinalbin A as the most potent estrogen receptor α- and aryl hydrocarbon receptor agonist in Eriosema laurentii de Wild. (Leguminosae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

Application Notes and Protocols: Lupinalbin A as a Competitive Inhibitor of DPP4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase 4 (DPP4), also known as CD26, is a transmembrane glycoprotein that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[1] Lupinalbin A, a natural compound isolated from Apios americana, has been identified as a competitive inhibitor of DPP4, suggesting its potential as a novel anti-diabetic agent.[2][3][4] This document provides a detailed protocol for an in vitro DPP4 competitive inhibition assay using Lupinalbin A and summarizes its inhibitory activity.

Quantitative Data Summary

The inhibitory potency of Lupinalbin A against DPP4 has been quantified, demonstrating its effectiveness as a competitive inhibitor. The following table summarizes the key quantitative data.

| Parameter | Value | Positive Control | Value (Positive Control) | Reference |

| IC50 | 45.2 ± 0.8 µM | Sitagliptin | 70.7 ± 4.3 nM | [2][3][5] |

| Inhibition Constant (Ki) | 35.1 ± 2.0 µM | - | - | [2][3][4] |

| Inhibition Type | Competitive | - | - | [2][4][5] |

Signaling Pathway and Inhibition Mechanism

DPP4 inhibitors function by preventing the degradation of incretin hormones, thereby prolonging their biological activity, which includes stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. Lupinalbin A acts as a competitive inhibitor, binding to the active site of the DPP4 enzyme and preventing the substrate from binding.

References

- 1. Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-diabetic effect of the lupinalbin A compound isolated from Apios americana: In vitro analysis and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-diabetic effect of the lupinalbin A compound isolated from <i>Apios americana</i>: <i>In vitro</i> analysis and molecular docking study - ProQuest [proquest.com]

- 4. Anti-diabetic effect of the lupinalbin A compound isolated from Apios americana: In vitro analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Molecular Docking of Lupinalbin A to the DPP4 Active Site Using AutoDock: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for performing a molecular docking analysis of Lupinalbin A with the active site of Dipeptidyl Peptidase-4 (DPP4) using AutoDock Vina. This computational method is instrumental in predicting the binding affinity and interaction patterns of a ligand with a protein target, offering valuable insights for drug discovery and development.

Introduction

Dipeptidyl Peptidase-4 (DPP4) is a transmembrane glycoprotein and a well-validated therapeutic target for type 2 diabetes.[1] It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis.[2] Inhibition of DPP4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release. Lupinalbin A, a natural compound, has been investigated for its potential inhibitory effects on DPP4.[3]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] AutoDock is a widely used suite of automated docking tools. This protocol will guide users through the process of preparing the protein and ligand, performing the docking simulation using AutoDock Vina, and analyzing the results.

Materials and Software

| Component | Source/Specification |

| Protein Structure | Human DPP4 crystal structure (e.g., PDB ID: 1X70, 5Y7J, 3W2T) from the RCSB Protein Data Bank.[5][6][7] |

| Ligand Structure | Lupinalbin A structure (e.g., from PubChem CID: 5324349).[8] |

| Software | AutoDock Tools (ADT): For preparing protein and ligand files. |

| AutoDock Vina: For performing the molecular docking. | |

| PyMOL or UCSF Chimera: For visualization and analysis of results.[9] | |

| Open Babel: For file format conversion (optional). |

Experimental Protocols

Receptor Preparation (DPP4)

-

Download Protein Structure: Obtain the crystal structure of human DPP4 from the RCSB PDB (e.g., 1X70).[5]

-

Prepare the Protein in AutoDock Tools (ADT):

-

Open ADT and load the downloaded PDB file.

-

Remove water molecules and any co-crystallized ligands or inhibitors.

-

Add polar hydrogens to the protein.

-

Compute Gasteiger charges.

-

Save the prepared protein in PDBQT format. This format includes atomic charges and atom types required by AutoDock.[10]

-

Ligand Preparation (Lupinalbin A)

-

Obtain Ligand Structure: Download the 3D structure of Lupinalbin A from a database like PubChem in SDF or MOL2 format.[8]

-

Prepare the Ligand in ADT:

-

Open the ligand file in ADT.

-

Detect the torsional root and define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in PDBQT format.

-

Molecular Docking with AutoDock Vina

-

Grid Box Generation:

-

Define a grid box that encompasses the active site of DPP4. The active site of DPP4 is well-characterized and includes key catalytic residues such as the triad Ser630, Asp708, and His740, as well as binding pockets S1 and S2.[11][12] The grid box should be centered on these residues.

-

The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.

-

-

Configuration File:

-

Create a configuration file (e.g., conf.txt) that specifies the input files and parameters for the docking run. This file should include:

-

The name of the receptor PDBQT file.

-

The name of the ligand PDBQT file.

-

The coordinates of the center of the grid box.

-

The dimensions of the grid box in x, y, and z.

-

The name of the output file for the docking results.

-

The exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).[13]

-

-

-

Running AutoDock Vina:

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

vina --config conf.txt --log log.txt

-

Data Presentation and Analysis

The output from AutoDock Vina will be a PDBQT file containing the predicted binding poses of Lupinalbin A, ranked by their binding affinity scores (in kcal/mol).[14]

Quantitative Data Summary

A study by Kim et al. (2021) performed molecular docking of Lupinalbin A with DPP4.[3] The key quantitative findings are summarized below:

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.32 |

| Inhibition Constant (Ki) (Calculated) | Value can be estimated from binding energy |

Note: The inhibition constant (Ki) can be calculated from the binding energy (ΔG) using the formula: ΔG = RTln(Ki), where R is the gas constant and T is the temperature in Kelvin. A lower binding energy corresponds to a higher binding affinity and a lower Ki.

Analysis of Interactions

The interaction of Lupinalbin A with the DPP4 active site involves several key residues. The analysis of the docked poses reveals the specific types of interactions.

| Interacting DPP4 Residue | Interaction Type | Distance (Å) |

| Tyr48 | Hydrogen Bond | 2.81 |

| Asp545 | Hydrogen Bond | 2.71 |

| Trp563 | Hydrogen Bond | 3.28 |

| Trp629 | Hydrogen Bond | 2.87 |

| Multiple Residues | Hydrophobic Interactions | - |

| Tryptophan Residues | π-π Stacking | 5.48 and 5.72 |

Data sourced from Kim et al. (2021).[3]

Visualization of Results

Visual inspection of the docking results is crucial for understanding the binding mode of the ligand.

DPP4 Signaling Pathway

The following diagram illustrates the general signaling pathway involving DPP4 and its inhibition.

Caption: DPP4 signaling pathway and the inhibitory effect of Lupinalbin A.

Experimental Workflow

The diagram below outlines the key steps in the molecular docking protocol.

Caption: Workflow for molecular docking of Lupinalbin A to DPP4.

Conclusion

This protocol provides a comprehensive guide for conducting molecular docking studies of Lupinalbin A with the DPP4 active site using AutoDock Vina. The results of such studies, including binding energy and interaction analysis, can provide significant insights into the inhibitory potential of Lupinalbin A and guide further experimental validation and drug development efforts. The provided quantitative data and visualizations serve as a reference for researchers in this field.

References

- 1. Dipeptidyl peptidase-4 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. Lupinalbin A | C15H8O6 | CID 5324349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the IC50 Value of Lupinalbin A for α-Glucosidase

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This makes α-glucosidase a significant therapeutic target for the management of type 2 diabetes mellitus. Lupinalbin A, an isoflavonoid, has been identified as an inhibitor of α-glucosidase.[1][2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Lupinalbin A against α-glucosidase, a critical parameter for evaluating its potency as a potential anti-diabetic agent.

Quantitative Data Summary

The inhibitory effect of Lupinalbin A on α-glucosidase has been quantified, with its IC50 value compared against acarbose, a well-established α-glucosidase inhibitor used as a positive control.

| Compound | IC50 Value (µM) | Inhibition Constant (Ki) (µM) | Mechanism of Inhibition |

| Lupinalbin A | 53.4 ± 1.2[1] | 45.0[2][3] | Non-competitive[2][4] |

| Acarbose (Positive Control) | 240.5 ± 2.1[1] | Not Reported | Competitive |

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the in vitro α-glucosidase inhibition assay.

Materials and Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich, or equivalent)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich, or equivalent)

-

Lupinalbin A (isolated or synthesized)

-

Acarbose (positive control) (Sigma-Aldrich, or equivalent)

-

Phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) (0.1 M)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

-

Pipettes and tips

Preparation of Solutions:

-

Phosphate Buffer (100 mM, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate salts in distilled water. Adjust the pH to 6.8.

-

α-Glucosidase Solution (0.16 U/mL): Dissolve α-glucosidase in 100 mM phosphate buffer (pH 6.8). The final concentration may need optimization based on the specific activity of the enzyme lot.[3]

-

pNPG Solution (5 mM): Dissolve p-nitrophenyl-α-D-glucopyranoside in 100 mM phosphate buffer (pH 6.8).

-

Lupinalbin A Stock Solution: Dissolve Lupinalbin A in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Serial Dilutions of Lupinalbin A: Prepare a series of dilutions of Lupinalbin A from the stock solution using phosphate buffer. The final concentrations in the assay should bracket the expected IC50 value (e.g., 0-100 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

Acarbose Solution: Prepare a stock solution and serial dilutions of acarbose in phosphate buffer to be used as a positive control.

-

Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water.

Assay Procedure:

-

Plate Setup: In a 96-well microplate, add the following to each well:

-

Blank: 140 µL of phosphate buffer.

-

Control (No Inhibitor): 70 µL of phosphate buffer and 70 µL of α-glucosidase solution.

-

Sample (Lupinalbin A): 70 µL of the respective Lupinalbin A dilution and 70 µL of α-glucosidase solution.

-

Positive Control (Acarbose): 70 µL of the respective acarbose dilution and 70 µL of α-glucosidase solution.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.[5]

-

Initiation of Reaction: Add 70 µL of the 5 mM pNPG solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.[5]

-

Termination of Reaction: Stop the reaction by adding 70 µL of 0.1 M sodium carbonate solution to all wells.[5]

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol produced is proportional to the enzyme activity.

Data Analysis:

-

Calculate the Percentage of Inhibition: The percentage of α-glucosidase inhibition for each concentration of Lupinalbin A is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control well (enzyme + substrate without inhibitor).

-

A_sample is the absorbance of the sample well (enzyme + substrate + Lupinalbin A).

-

-

Determine the IC50 Value: The IC50 value is the concentration of Lupinalbin A that inhibits 50% of the α-glucosidase activity. This is determined by plotting the percentage of inhibition against the logarithm of the Lupinalbin A concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

Visualizations

Experimental Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow for determining the IC50 of Lupinalbin A against α-glucosidase.

Inhibitory Mechanism of Lupinalbin A on α-Glucosidase

Caption: Non-competitive inhibition of α-glucosidase by Lupinalbin A.

References

- 1. Anti-diabetic effect of the lupinalbin A compound isolated from Apios americana: In vitro analysis and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-diabetic effect of the lupinalbin A compound isolated from Apios americana: In vitro analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. α-Glucosidase inhibition assay [bio-protocol.org]

Application Note: Enzyme Kinetics Analysis of Lupinalbin A with Lineweaver-Burk Plot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupinalbin A, a natural compound, has garnered interest for its potential therapeutic properties, including its role as an enzyme inhibitor. Understanding the kinetics of this inhibition is crucial for drug development and mechanistic studies. This application note provides a detailed protocol for the enzyme kinetics analysis of Lupinalbin A, focusing on its interaction with dipeptidyl peptidase 4 (DPP4), a key target in diabetes therapy. The analysis utilizes the Lineweaver-Burk plot, a fundamental graphical method for characterizing enzyme inhibition.

Recent studies have demonstrated that Lupinalbin A inhibits DPP4 activity in a competitive manner.[1] This competitive inhibition indicates that Lupinalbin A likely binds to the active site of the enzyme, thereby preventing the substrate from binding. The inhibition constant (Ki) for this interaction has been determined to be 35.1 ± 2.0 µM, with an IC50 value of 45.2 µM.[1] In contrast, its interaction with another enzyme, α-glucosidase, was found to be non-competitive, with a Ki of 45.0 µM and an IC50 of 53.4 µM.[1] This differential inhibition highlights the specificity of Lupinalbin A and underscores the importance of detailed kinetic analysis.

This document outlines the experimental workflow, data analysis, and visualization of the kinetic data to determine the mode of inhibition and key kinetic parameters.

Data Presentation

The following table summarizes the quantitative kinetic data for the inhibition of DPP4 and α-glucosidase by Lupinalbin A.

| Enzyme | Inhibitor | IC50 (µM) | Inhibition Type | Ki (µM) |

| DPP4 | Lupinalbin A | 45.2 | Competitive | 35.1 ± 2.0 |

| α-glucosidase | Lupinalbin A | 53.4 | Non-competitive | 45.0 |

Table 1: Kinetic parameters of Lupinalbin A inhibition on DPP4 and α-glucosidase. Data sourced from in vitro analysis.[1]

Experimental Protocols

DPP4 Inhibition Assay Protocol

This protocol describes the steps to measure the inhibitory effect of Lupinalbin A on DPP4 activity.

Materials:

-

Human recombinant DPP4 enzyme

-

DPP4 substrate (e.g., Gly-Pro-p-nitroanilide)

-

Tris-HCl buffer (pH 8.0)

-

Lupinalbin A

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Lupinalbin A in DMSO.

-

Prepare a series of dilutions of Lupinalbin A in Tris-HCl buffer.

-

Prepare a stock solution of the DPP4 substrate in Tris-HCl buffer.

-

Prepare the DPP4 enzyme solution in Tris-HCl buffer to the desired concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add 20 µL of the different concentrations of Lupinalbin A solution to the sample wells.

-

For the control wells (no inhibitor), add 20 µL of Tris-HCl buffer containing the same final concentration of DMSO as the sample wells.

-

Add 20 µL of the DPP4 enzyme solution to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of the DPP4 substrate solution to all wells.

-

Immediately place the microplate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm every minute for 20 minutes to monitor the formation of p-nitroanilide.

-

The rate of reaction (velocity, V) is determined from the linear portion of the absorbance versus time curve.

-

Lineweaver-Burk Plot Analysis

The data obtained from the DPP4 inhibition assay is used to generate a Lineweaver-Burk plot to determine the mode of inhibition and kinetic parameters.

Procedure:

-

Data Collection:

-

Perform the DPP4 inhibition assay with varying concentrations of the substrate at a fixed concentration of Lupinalbin A.

-

Repeat the assay for several different fixed concentrations of Lupinalbin A.

-

Also, perform the assay with no inhibitor to determine the uninhibited enzyme kinetics.

-

-

Data Transformation:

-

For each substrate concentration [S], calculate the reciprocal (1/[S]).

-

For each corresponding reaction velocity (V), calculate the reciprocal (1/V).

-

-

Plotting:

-

Create a scatter plot with 1/[S] on the x-axis and 1/V on the y-axis.

-

Plot the data for the uninhibited reaction and for each concentration of Lupinalbin A on the same graph.

-

Fit a linear regression line to each set of data points.

-

-

Interpretation:

-

Vmax: The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax. For competitive inhibition, the Vmax does not change in the presence of the inhibitor, so the y-intercepts of all lines should be the same.[2]

-

Km: The x-intercept of the plot is equal to -1/Km. In competitive inhibition, the apparent Km increases as the inhibitor concentration increases, causing the x-intercepts to shift closer to the origin.[2]

-

Ki: The inhibition constant (Ki) can be calculated from the slopes of the lines. The slope of each line is equal to Km/Vmax.

-

Visualizations

Experimental Workflow

References

Quantification of Lupinalbin A in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Application Note

Introduction

Lupinalbin A, a pterocarpan isoflavonoid, is a phytochemical of significant interest due to its potential biological activities, including acting as a potent agonist for both the estrogen receptor α (ERα) and the aryl hydrocarbon receptor (AhR). These activities suggest its potential relevance in the development of therapeutic agents. Found in various leguminous plants, such as those from the Lupinus and Eriosema genera, accurate and precise quantification of Lupinalbin A in plant extracts is crucial for quality control, standardization of herbal preparations, and furthering pharmacological research. This document provides a detailed protocol for the quantification of Lupinalbin A using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate Lupinalbin A from other components in a plant extract. The separation is achieved on a C18 stationary phase with a gradient elution system composed of acidified water and an organic solvent (acetonitrile or methanol). A Diode Array Detector (DAD) is employed for the detection and quantification of Lupinalbin A, with monitoring at its maximum absorption wavelength for optimal sensitivity and specificity. Quantification is performed using an external standard method by constructing a calibration curve from known concentrations of a Lupinalbin A standard.

Experimental Protocols

Sample Preparation: Extraction of Lupinalbin A from Plant Material

This protocol outlines a general procedure for the extraction of Lupinalbin A from dried and powdered plant material.

Materials and Reagents:

-

Dried and finely powdered plant material (e.g., aerial parts of Eriosema laurentii or seeds of Lupinus species)

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

-

Add 10 mL of methanol.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean collection vial.

-

Repeat the extraction process (steps 2-6) twice more with the plant residue to ensure exhaustive extraction.

-

Combine the supernatants from all three extractions.

-

Evaporate the combined methanol extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a known volume (e.g., 2.0 mL) of the initial HPLC mobile phase.

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-DAD Analysis

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) % Mobile Phase B 0 20 25 60 30 90 35 90 36 20 | 40 | 20 |

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (based on available chromatograms of plant extracts containing Lupinalbin A). For optimal sensitivity, it is recommended to determine the UV absorption maximum from a spectrum of a pure standard if available.

-

Run Time: 40 minutes

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

-

Linearity: A calibration curve should be constructed by plotting the peak area of the Lupinalbin A standard against its concentration. A minimum of five concentrations should be used. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

-

Accuracy: The accuracy of the method is determined by a recovery study. This involves spiking a blank plant matrix with known concentrations of the Lupinalbin A standard and calculating the percentage recovery.

-

Precision: The precision of the method is evaluated by analyzing replicate injections of the same sample on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

Data Presentation

The following tables present hypothetical quantitative data for a validated HPLC method for Lupinalbin A, based on typical values for similar isoflavonoid compounds.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

| Analyte | Linear Range (µg/mL) | Calibration Equation | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| Lupinalbin A | 0.5 - 100 | y = 25432x + 1234 | 0.9995 | 0.15 | 0.48 |

Table 2: Accuracy (Recovery) and Precision

| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=3) | Recovery (%) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=6 over 3 days) |

| Lupinalbin A | 5.0 | 4.92 ± 0.15 | 98.4 | 1.8 | 2.5 |

| 25.0 | 24.65 ± 0.49 | 98.6 | 1.5 | 2.1 | |

| 75.0 | 73.95 ± 1.11 | 98.6 | 1.2 | 1.9 |

Visualizations

Experimental Workflow

Caption: Workflow for Lupinalbin A quantification.

Signaling Pathway of Lupinalbin A

Lupinalbin A has been identified as an agonist for both the Estrogen Receptor α (ERα) and the Aryl Hydrocarbon Receptor (AhR).

Caption: Dual agonistic signaling of Lupinalbin A.

Application Notes and Protocols: Lupinalbin A as a Positive Control for Estrogen Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction